molecular formula C11H11NO3 B11897437 Ethyl 2-oxoindoline-7-carboxylate

Ethyl 2-oxoindoline-7-carboxylate

Cat. No.: B11897437
M. Wt: 205.21 g/mol
InChI Key: HONYVPVJQHKTHE-UHFFFAOYSA-N
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Description

Significance of Indoline-2-one Derivatives in Chemical Research

Indoline-2-one derivatives have garnered significant attention due to their diverse and potent biological activities. The structural versatility of the scaffold allows for modification at several positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. This has led to the development of numerous derivatives with applications in drug discovery.

Research has shown that compounds incorporating the indoline-2-one core exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory activities. For instance, certain derivatives have been developed as potent kinase inhibitors, which are crucial in cancer therapy. The ability of the indoline-2-one structure to mimic the binding motifs of protein kinase active sites has made it a valuable template for the design of targeted therapeutics. Specifically, derivatives have been investigated as inhibitors of p21-activated kinase 4 (PAK4) and other tyrosine kinases, which play a role in cell proliferation and migration. saskoer.ca The development of such compounds underscores the importance of the indoline-2-one scaffold in generating new drug-like candidates. sigmaaldrich.com

Overview of Ethyl 2-oxoindoline-7-carboxylate as a Synthetic Target and Intermediate

This compound is a specific derivative of the indoline-2-one scaffold. It features an ethyl carboxylate group at the 7-position of the aromatic ring. This functionalization makes it a valuable synthetic intermediate. While its 6-carboxylate isomer is a well-known key intermediate in the synthesis of the pharmaceutical agent Nintedanib, the 7-carboxylate isomer serves as a versatile, albeit more specialized, building block. tdcommons.org

The presence of multiple reactive sites—the ester, the lactam (cyclic amide), and the aromatic ring—allows for a variety of chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The nitrogen atom of the lactam can be alkylated or acylated, and the C3-methylene position adjacent to the carbonyl group is activated for various condensation and substitution reactions. These features make this compound a useful starting material for creating libraries of substituted indoline-2-ones for screening in drug discovery programs and for the synthesis of complex heterocyclic systems. For example, the related compound, ethyl 7-aminoindole-2-carboxylate, is used to synthesize fused quinoline (B57606) derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-3-4-7-6-9(13)12-10(7)8/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONYVPVJQHKTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Ethyl 2 Oxoindoline 7 Carboxylate

The synthesis of substituted indoline-2-ones can be achieved through various strategies. A common approach involves the cyclization of suitably substituted nitroarenes or anilines. For Ethyl 2-oxoindoline-7-carboxylate, a plausible synthetic route starts from a substituted nitrobenzoate, which undergoes chemical transformations to introduce a side chain that can then be cyclized to form the lactam ring.

One general and established method for forming the oxindole (B195798) ring is the reductive cyclization of a 2-nitrophenylacetate derivative. This method is widely used for various substituted oxindoles.

Starting Material Key Reagents Reaction Type Reference
Diethyl (2-nitro-6-(methoxycarbonyl)phenyl)malonateH₂, Pd/C or Fe, Acetic AcidReductive CyclizationGeneral Method
2-Amino-3-methylbenzoic acidChloroacetaldehyde, Na₂SO₃Condensation/CyclizationGeneral Method
Methyl 2-azido-3-methylbenzoateRh₂(OAc)₄C-H InsertionGeneral Method

Chemical Properties and Reactivity

Classical and Contemporary Approaches to the Indoline-2-one Core

The synthesis of the indoline-2-one ring system has been a subject of extensive research, leading to a diverse array of classical and modern synthetic methods. These approaches often involve the formation of the critical five-membered heterocyclic ring through intramolecular reactions.

Cyclization Reactions in Indoline-2-one Ring Formation

Intramolecular cyclization stands out as a primary strategy for constructing the indoline-2-one core. This section delves into several key cyclization methodologies that have proven effective in synthesizing this compound and related compounds.

The use of Lewis acids to catalyze the intramolecular cyclization of α-haloacetanilides represents a significant approach to forming the indoline-2-one ring. In this method, the Lewis acid activates the carbonyl group of the acetanilide, facilitating the nucleophilic attack of the aromatic ring to displace the halide and form the five-membered ring. The choice of Lewis acid can be critical to the success of the reaction, with common examples including aluminum chloride and boron trifluoride etherate. organic-chemistry.org These reactions are typically carried out under mild conditions and can provide good yields of the desired indoline-2-one products. organic-chemistry.org

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the α-haloacetanilide, which increases the electrophilicity of the carbonyl carbon. This is followed by an intramolecular Friedel-Crafts-type acylation, where the electron-rich aromatic ring attacks the activated carbonyl, leading to a cyclized intermediate. Subsequent loss of a proton and the halide ion results in the formation of the stable indoline-2-one ring system.

A variety of Lewis acids have been explored for this transformation, with their efficacy often depending on the specific substrate and reaction conditions. The table below summarizes the performance of different Lewis acids in a model reaction. organic-chemistry.org

Lewis AcidCatalyst Loading (mol%)Time (min)Yield (%)
BF₃·Et₂O1.0<10100
TiCl₄1.0<10100
SnCl₄1.0<10100
Cu(OTf)₂1.0<10100

This methodology's versatility allows for the synthesis of a range of substituted indoline-2-ones, including those with functional groups on the aromatic ring, making it a valuable tool in the synthesis of complex molecules. organic-chemistry.orgnih.gov

A less common but effective method for the formation of the indoline-2-one ring involves the intramolecular cyclization of intermediates such as azasulfonium salts. This strategy has been successfully applied to the synthesis of various heterocyclic compounds, including oxazino[4,3-a]indoles, which share a related structural framework. rsc.org The reaction typically proceeds through the formation of a reactive intermediate that undergoes a cascade of addition and cyclization reactions. rsc.org While direct application to this compound is not widely documented, the underlying principles of intramolecular cyclization driven by reactive intermediates offer a potential avenue for its synthesis.

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters, making it a suitable method for constructing the indoline-2-one core when appropriately substituted precursors are used. numberanalytics.comorganic-chemistry.orgnumberanalytics.com This base-catalyzed reaction involves the intramolecular condensation of two ester groups within the same molecule. chemistrysteps.commasterorganicchemistry.com For the synthesis of this compound, a precursor containing both an ester group and a suitably positioned N-aryl substituent with another ester or a group that can be converted to an ester is required.

The general mechanism of the Dieckmann condensation involves the following steps:

Deprotonation: A strong base removes a proton from the α-carbon of one of the ester groups, forming an enolate. numberanalytics.com

Nucleophilic Attack: The enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. numberanalytics.com

Elimination: An alkoxide ion is eliminated, leading to the formation of a cyclic β-keto ester. numberanalytics.com

Protonation: The resulting enolate is protonated to give the final product. numberanalytics.com

The choice of base is crucial and is typically a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide. numberanalytics.com The reaction is most effective for the formation of five- and six-membered rings. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com

Precursor TypeBaseRing Size FormedProduct Type
DiesterSodium Alkoxide5- or 6-memberedCyclic β-keto ester

Reductive cyclization of appropriately substituted nitrobenzene (B124822) derivatives is a well-established and versatile method for the synthesis of indoline-2-ones. nih.gov This strategy involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular cyclization with a suitably positioned electrophilic group on the same molecule. nih.gov For the synthesis of this compound, a precursor such as a 2-nitrophenyl derivative with an adjacent chain containing an ester group is required.

A common approach involves the use of reducing agents like iron in the presence of an acid, such as acetic acid or hydrochloric acid. nih.gov The nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. This newly formed aniline (B41778) derivative can then readily cyclize. Palladium-catalyzed reductive cyclizations using carbon monoxide as the reducing agent have also been developed, offering mild reaction conditions and broad functional group compatibility. nih.gov

The general sequence for the reductive cyclization of a nitrochalcone derivative is as follows:

Reduction of the nitro group: The nitro group is reduced to an amino group. nih.gov

Intramolecular attack: The newly formed amino group attacks a carbonyl group within the molecule. nih.gov

Dehydration/Aromatization: The resulting intermediate undergoes dehydration or another elimination process to form the stable indoline-2-one ring. nih.gov

Catalytic hydrogenation is a powerful technique for the reduction of various functional groups and can be effectively employed in the synthesis of indoline-2-ones. rsc.orgyoutube.com This method often involves the reduction of a nitro group or a double bond in a precursor molecule, followed by a spontaneous or catalyzed ring-closing reaction. For instance, a substituted 2-nitrostyrene derivative can be hydrogenated to the corresponding 2-aminoethylbenzene, which can then cyclize to form the indoline-2-one.

The process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. youtube.com The reaction is carried out in a suitable solvent and often at elevated pressure and temperature. The catalyst provides a surface for the adsorption of both the hydrogen and the organic substrate, facilitating the reduction. youtube.com

A key advantage of catalytic hydrogenation is its potential for stereocontrol, which can be crucial in the synthesis of chiral indoline-2-one derivatives. youtube.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. This method is particularly useful for the synthesis of 2-oxoindoline-carboxylates where the precursor already contains the necessary carbon framework and only requires the formation of the heterocyclic ring through reduction and cyclization.

Transformations from Related Heterocyclic Systems

The construction of the 2-oxoindoline scaffold can be efficiently achieved through the chemical modification of pre-existing heterocyclic frameworks. This section details several key transformations starting from isatin (B1672199) derivatives, indole-2-carboxylates, and indolines.

Synthesis from Isatin Derivatives

Isatin (indole-2,3-dione) and its derivatives are versatile starting materials for the synthesis of a wide array of oxindole (B195798) derivatives. researchgate.netmdpi.com The reactivity of the C3-carbonyl group in isatins allows for various nucleophilic additions and subsequent transformations to generate 3-substituted 2-oxindoles.

One common approach involves the reaction of isatins with organometallic reagents or in Friedel-Crafts type reactions to introduce aryl or alkyl groups at the C3 position. For instance, a mild, metal-free method using Lambert salt has been shown to initiate the hydroarylation of isatin, leading to a variety of 3-aryl oxindole derivatives. acs.org This method can produce monoarylated, symmetrical, and unsymmetrical double-arylated products. acs.org

Furthermore, isatin derivatives can be converted to 3-alkenyl-oxindoles, which are valuable pharmacological scaffolds. nih.gov A kinetically controlled reaction between isatin derivatives and phosphonium (B103445) ylides can form isatin chalcones, which then react with carbamodithioic acids to yield thioxothiazolidin-indolin-2-ones. nih.gov

The general scheme for the synthesis of oxindole derivatives from isatins can be summarized as follows:

Nucleophilic addition to the C3-carbonyl: This is the most common strategy, where a wide range of nucleophiles can be employed.

Wittig-type reactions: These reactions introduce a double bond at the C3 position.

Reductive cyclization of o-nitrophenyl derivatives: This method can also lead to the formation of the oxindole ring system.

A variety of catalysts, including both metal-based and organocatalysts, have been employed to facilitate these transformations, often with high stereoselectivity. rsc.org

Chlorooxidation of Indole-2-carboxylates to 3-Oxoindoline-2-carboxylates

The direct oxidation of indole (B1671886) derivatives presents a powerful tool for the synthesis of oxindoles. A notable method is the chlorooxidation of indole-2-carboxylates to yield 3-oxoindoline-2-carboxylates. Sulfuryl chlorofluoride has been identified as a versatile reagent for the controllable chlorination and chlorooxidation of unprotected indoles. researchgate.net By carefully selecting the reaction solvent, it is possible to selectively obtain 3-chloro-indoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles in good to excellent yields. researchgate.net

Another approach involves a one-pot reaction that combines halogenation, decarboxylation/desulfonamidation with oxidation to produce 3,3-dihalo-2-oxindoles from 2-substituted indoles. researchgate.net This method is environmentally friendly, utilizing KI as a promoter, a metal chloride as the chlorine source, and oxone as the oxidant, and proceeds under mild conditions with a broad substrate scope. researchgate.net

Conversion of Indolines to Indole-2-ones

Indolines, the reduced form of indoles, serve as important precursors for the synthesis of indole-2-ones (oxindoles). The oxidation of the indoline (B122111) ring at the C2 position is a key transformation in this synthetic route.

A common method for this conversion is the reduction of an indole-2-carboxylic acid or its ester to the corresponding indoline-2-carboxylic acid or ester, followed by oxidation. The reduction of indole-2-carboxylic acid esters can be achieved using various reducing agents, including metallic tin and dry hydrogen chloride gas. google.com Corey and co-workers described a method using metallic tin and dry hydrogen chloride gas in ethanol (B145695) under pressure to reduce ethyl indole-2-carboxylate (B1230498) to ethyl indoline-2-carboxylate. google.com

Once the indoline is formed, oxidation to the 2-oxoindoline can be accomplished. For example, a tandem aerobic oxidation protocol has been developed where anilines and benzylamines are cross-coupled to form 2-arylmethyleneaminophenylacetates, which then undergo a Cu(II)-catalyzed intramolecular Mannich reaction to form indoline derivatives. These indolines are then aerobically oxidized to indole-3-carboxylates. nih.gov

Targeted Synthesis of this compound and Regioisomers

The synthesis of specifically substituted oxindoles, such as this compound, requires regioselective strategies to introduce functional groups at the desired positions on the benzene (B151609) ring of the indoline scaffold.

Routes to 7-Carboxylated Indoline-2-ones

Synthesizing 7-carboxylated indoline-2-ones often involves starting with an indole derivative that already possesses a functional group at the 7-position, which can then be converted to a carboxylic acid. The reaction of ethyl 7-aminoindole-2-carboxylate with β-diketones and β-oxo esters has been investigated, leading to the formation of 1H-pyrrolo[3,2-h]quinoline and 6-hydroxy-1H-pyrrolo[3,2-h]quinoline derivatives, respectively. rsc.org This highlights a pathway where a 7-amino group can be a handle for further functionalization and cyclization reactions.

Another strategy involves the direct carboxylation of the indole nucleus, although this often leads to a mixture of isomers. Therefore, methods that start with a pre-functionalized aromatic ring are generally preferred for achieving high regioselectivity.

Preparation of Esters and Related Functional Groups at C-7

Once a 7-carboxylated indoline-2-one is obtained, the preparation of its corresponding ester, such as this compound, is typically a straightforward esterification reaction. Standard esterification conditions, such as reacting the carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid), are commonly employed.

The introduction of other functional groups at the C-7 position can be achieved through various synthetic transformations. For instance, a nitro group can be introduced and subsequently reduced to an amino group, which can then be converted to a variety of other functionalities via diazotization reactions.

The following table provides a summary of different synthetic routes to key intermediates:

Starting MaterialReagents and ConditionsProductReference
IsatinOrganometallic reagents/Friedel-Crafts3-Substituted 2-oxindoles acs.org
Indole-2-carboxylatesSulfuryl chlorofluoride3-Chloro-2-oxindoles researchgate.net
Indole-2-carboxylic acid esterMetallic tin, dry HClIndoline-2-carboxylic acid ester google.com
Ethyl 7-aminoindole-2-carboxylateβ-Diketones/β-Oxo estersPyrrolo[3,2-h]quinoline derivatives rsc.org

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on methodologies that enhance efficiency, safety, and sustainability. For the construction of complex heterocyclic systems like this compound, advanced techniques such as one-pot reactions, flow chemistry, and phase-transfer catalysis offer significant advantages over traditional multi-step batch processes.

One-Pot and Domino Reaction Sequences

In the context of oxindole synthesis, domino reactions have been effectively employed to construct highly functionalized and spirocyclic derivatives. acs.orgmdpi.com For instance, a common strategy involves a Michael addition followed by an intramolecular cyclization. acs.org While a direct one-pot synthesis for this compound is not prominently documented, a process for a similar compound, methyl 2-oxoindoline-6-carboxylate, provides a viable template. This process involves the reaction of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate with acetic acid and a reducing agent like hydrosulfite, which facilitates a reductive cyclization to form the oxindole core. tdcommons.org

Domino reactions often utilize organocatalysts or metal catalysts to facilitate the transformation cascade. For example, the reaction of 3-phenacylideneoxindoles with vinyl malononitriles can lead to functionalized spirocyclic oxindoles through a domino Michael addition and intramolecular nucleophilic addition. acs.org Similarly, zinc-mediated domino reactions have been used to synthesize spiro-fused 2-oxindole-α-methylene-γ-butyrolactones/lactams from isatin derivatives. mdpi.com These examples highlight the potential for developing a domino strategy for this compound, likely starting from a suitably substituted nitroaromatic precursor.

Reaction Type Key Features Example Application Reference
Domino Michael addition/intramolecular nucleophilic additionEfficient construction of functionalized spirocyclic oxindoles.Reaction of vinyl malononitriles with 3-phenacylideneoxindoles. acs.org
Reductive CyclizationFormation of the oxindole ring from a nitro-substituted precursor.Synthesis of methyl 2-oxoindoline-6-carboxylate. tdcommons.org
Domino Heck/decarboxylative alkynylationSynthesis of 3,3-disubstituted oxindoles with vicinal quaternary and tertiary stereocenters.Palladium-catalyzed reaction of trisubstituted alkenes or enamines. acs.org

Flow Chemistry Methodologies in Related Indoline/Indole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions. nih.gov This technology has been successfully applied to the synthesis of indoline and indole derivatives, demonstrating its potential for the preparation of this compound.

A key application of flow chemistry in this area is the catalytic hydrogenation of nitroaromatic compounds to form the corresponding anilines, which can then undergo cyclization to form the indoline or indole ring. For example, a one-step heterogeneous catalytic hydrogenation of ethyl 4-(2-nitrophenyl)-3-oxobutanoate to synthesize ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate has been developed using a flow reactor. mtroyal.caepa.gov This approach avoids the use of hazardous reducing agents often employed in batch processes.

The Heumann indole synthesis, a classic method for preparing indoles, has also been adapted to a continuous flow process. acs.orgnih.gov This involves the reaction of an N-arylglycine with a dehydrating agent to effect cyclization. The flow process for the Heumann synthesis has been shown to provide higher yields and require shorter reaction times compared to traditional batch methods. acs.org Given that the synthesis of this compound can proceed through a reductive cyclization of a nitro-precursor, a flow-based hydrogenation and subsequent cyclization would be a highly attractive and efficient synthetic route.

Flow Reaction Starting Materials Product Type Advantages Reference
Catalytic HydrogenationEthyl 4-(2-nitrophenyl)-3-oxobutanoateEthyl 2-(2,3-dihydro-1H-indol-2-yl)acetateAvoids hazardous reducing agents, improved safety. mtroyal.caepa.gov
Heumann Indole SynthesisN-Arylglycine3-Substituted indolesHigher yields, shorter reaction times compared to batch. acs.orgnih.gov
Fischer Indole SynthesisPhenylhydrazine (B124118) and a ketone/aldehydeIndole derivativesImproved control over reaction parameters, potential for higher yields. nih.gov

Phase-Transfer Catalysis in Related Oxindole Syntheses

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. nih.govcrdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium salt, transports one of the reactants (usually an anion) from one phase to the other, where the reaction can occur. crdeepjournal.org

In the synthesis of oxindoles, PTC has been particularly useful for the enantioselective alkylation and hydroxylation at the C3 position. For instance, chiral phase-transfer catalysts derived from cinchona alkaloids have been employed for the highly enantioselective hydroxylation of 3-substituted oxindoles using molecular oxygen as the oxidant. acs.org This method is environmentally benign and provides access to optically active 3-hydroxy-2-oxindoles, which are valuable synthetic intermediates. acs.org

Furthermore, bifunctional phase-transfer catalysts have been developed to promote the enantioselective alkylation of oxindoles, enabling the construction of all-carbon quaternary stereocenters with high yield and enantioselectivity. nih.gov While the synthesis of this compound itself does not directly involve C3-functionalization, the principles of PTC could be applied to related transformations or in the synthesis of more complex derivatives starting from this core structure. For example, if a precursor to this compound required an alkylation step under basic conditions, PTC could offer a mild and efficient method to achieve this.

Catalyst Type Reaction Key Feature Reference
Chiral Cinchona-derived catalystAsymmetric hydroxylation of 3-substituted oxindolesHigh enantioselectivity using molecular oxygen. acs.org
Bifunctional phase-transfer catalystEnantioselective alkylation of oxindolesConstruction of all-carbon quaternary stereocenters. nih.gov
Tris(dialkylamino)cyclopropenium (TDAC) saltsGeneral enolate alkylationEffective catalysis for a range of pronucleophiles. nih.gov

Reactivity at the Indoline-2-one Nitrogen Atom (N-1)

The nitrogen atom (N-1) of the 2-oxoindoline ring is a secondary amide, exhibiting nucleophilic character that allows for various substitution reactions. Its reactivity is influenced by the acidity of the N-H proton, which can be readily removed by a suitable base to generate a nucleophilic anion.

The N-1 position of the oxoindoline ring can be readily alkylated under basic conditions. This transformation is crucial for introducing a variety of substituents and for protecting the nitrogen to modulate the reactivity at other positions, such as C-3. The general approach involves the deprotonation of the N-H group with a base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

Research on analogous indole systems, such as ethyl indol-2-carboxylate, has demonstrated that bases like aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) are effective for this transformation. The reaction proceeds by forming the potassium salt of the indole, which then acts as a nucleophile.

General Scheme for N-Alkylation of an Indole Carboxylate
Figure 1. General scheme for N-alkylation of an indole carboxylate derivative.

Detailed studies on ethyl indol-2-carboxylate show that reaction conditions can be fine-tuned to achieve specific outcomes. For instance, using aqueous KOH in acetone with alkylating agents like allyl bromide or benzyl (B1604629) bromide provides the corresponding N-alkylated products in excellent yields.

Alkylating AgentBase/SolventTime (h)ProductYield (%)
Allyl Bromideaq. KOH / Acetone2Ethyl 1-allyl-1H-indole-2-carboxylate95
Benzyl Bromideaq. KOH / Acetone2Ethyl 1-benzyl-1H-indole-2-carboxylate92
Data sourced from studies on ethyl indol-2-carboxylate, a structurally related analogue.

Alternative methods for N-alkylation include the use of imidate electrophiles, which can be effective under thermal or acid-catalyzed conditions.

N-acylation introduces an acyl group at the N-1 position, a common strategy in the synthesis of biologically active molecules. This reaction typically involves treating the oxoindoline with an acylating agent, such as an acyl chloride or a thioester, in the presence of a base. A significant challenge in the acylation of oxindoles is controlling the regioselectivity, as acylation can sometimes occur at the C-3 position due to the formation of an enolate.

For the broader class of indoles, various methods have been developed to ensure selective N-acylation. One approach involves using thioesters as a stable source of the acyl group in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. rsc.orgnih.gov This method has shown good functional group tolerance. rsc.org Another established technique is the use of acyl chlorides with a base, often in a two-phase system with a phase-transfer catalyst to facilitate the reaction.

While specific examples for this compound are not detailed in the provided search results, the general principles of indole N-acylation are applicable. The choice of base and reaction conditions is critical to favor N-acylation over competing C-3 acylation.

The 2-oxoindoline ring possesses two primary acidic protons: one at the N-1 position and another at the C-3 position, alpha to the carbonyl group. This feature allows for the formation of a dianion upon treatment with at least two equivalents of a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide, LDA).

The first equivalent of the base deprotonates the more acidic N-H proton, while the second equivalent removes a proton from the C-3 position to form a dianion. This dianion has two nucleophilic centers, but subsequent alkylation reactions typically occur with high regioselectivity at the C-3 position, which bears a greater negative charge density and is generally more nucleophilic than the N-anion in this context.

Hypothetical formation and alkylation of a dianion from this compound
Figure 2. Hypothetical reaction pathway for the formation of a dianion from this compound and its subsequent alkylation at the C-3 position.

Studies on other systems, such as cycloprop-2-ene carboxylic acids, demonstrate the feasibility of generating dianions with organolithium reagents and reacting them with various electrophiles like alkyl halides and aldehydes. acs.org These reactions show that dianion stability and reactivity can be influenced by solvents and additives. acs.org This strategy provides a powerful method for introducing substituents specifically at the C-3 position while the N-1 position is temporarily protected as an anion.

Reactivity at the C-3 Position of the Indoline-2-one Ring

The C-3 position of the 2-oxoindoline ring is a methylene group activated by both the adjacent C-2 carbonyl and the aromatic ring. The protons at this position are acidic and can be removed by a base to form a nucleophilic enolate, which is central to its reactivity.

Direct alkylation at the C-3 position is a cornerstone for building molecular complexity from the oxoindoline core, particularly for creating spirocyclic systems and compounds with a quaternary center at C-3. The reaction proceeds via the formation of an enolate anion, which then attacks an alkyl halide. To avoid N-alkylation, the nitrogen atom is often protected with a suitable group (e.g., Boc, Cbz, or an alkyl group) prior to C-3 functionalization.

A variety of catalytic systems have been developed to achieve this transformation efficiently and stereoselectively. For instance, a metal-free approach using a B(C₆F₅)₃ catalyst enables the direct C3-alkylation of oxindoles using amine-based alkylating agents, showing broad scope and excellent chemoselectivity by avoiding N-alkylation. rsc.org Asymmetric phase-transfer catalysis has also been employed for the enantioselective SN2 alkylation of N-protected 2-oxindole derivatives that have ester groups at C-3. ambeed.com

Substrate (N-Protected Oxindole)Alkylating AgentCatalystEnantiomeric Excess (ee)Yield (%)
N-Boc-3-CO₂Me-oxindoleBenzyl BromideQuinine-derived Urea Catalyst83%72%
N-Boc-3-CO₂Et-oxindoleBenzyl BromideQuinine-derived Urea Catalyst76%85%
Data adapted from studies on N-protected 3-alkoxycarbonyloxindoles. ambeed.com

These methods highlight the advanced strategies available for the controlled and stereoselective introduction of alkyl groups at the reactive C-3 position.

The active methylene group at the C-3 position is highly suitable for condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. This reaction involves a nucleophilic addition of the C-3 enolate to a carbonyl compound, followed by a dehydration step to yield a C3-alkylidene-2-oxoindoline derivative.

The reaction is typically catalyzed by a weak base, such as a secondary amine (e.g., piperidine (B6355638) or pyrrolidine) or an amine salt. The C-3 protons of the oxoindoline are sufficiently acidic to be deprotonated by these mild bases, which avoids self-condensation of the aldehyde or ketone partner.

General Scheme for Knoevenagel Condensation at C-3 of an Oxoindoline
Figure 3. General reaction scheme for the Knoevenagel condensation of a 2-oxoindoline with an aldehyde or ketone.

This reaction is exceptionally versatile, allowing for the introduction of a wide range of substituted vinyl groups at the C-3 position. The resulting α,β-unsaturated system can serve as a key intermediate for further synthetic transformations. For example, many 3-alkenyl-2-oxindole analogues, which are synthesized via this condensation pathway, show significant biological activities.

Spirocyclic Annulation Strategies

Spiro-oxindoles, characterized by a spirocyclic junction at the C-3 position of the oxindole core, are prominent motifs in numerous natural products and synthetic compounds with significant biological activities. uobaghdad.edu.iqbeilstein-journals.org The strategic placement of the ethyl carboxylate group at the C-7 position of this compound can influence the reactivity and outcome of spirocyclic annulation reactions. Isatins, which are 1H-indole-2,3-diones, serve as common precursors for the synthesis of a wide array of spirocyclic oxindoles. beilstein-journals.orgacs.orgrsc.org

One of the primary approaches to constructing spiro-oxindoles involves the use of 3-alkylidene-oxindoles, which are readily prepared from the olefination of isatins. nih.gov These intermediates can then undergo various cycloaddition or Michael addition-cyclization cascade reactions to furnish the desired spirocyclic systems. For instance, a highly stereoselective synthesis of spiro-decalin oxindole derivatives has been developed through a sequential organocatalytic Michael-domino Michael/aldol reaction. nih.gov This method allows for the creation of five contiguous stereogenic centers with excellent diastereoselectivity and enantioselectivity. nih.gov

Multicomponent reactions (MCRs) based on isatin and its derivatives have emerged as an efficient and atom-economical strategy for the synthesis of diverse spiro-oxindoles. beilstein-journals.org These reactions often proceed through the in situ generation of reactive intermediates. For example, the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid provides a rapid and convenient route to novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Furthermore, transition metal-catalyzed reactions offer another powerful avenue for the synthesis of spiro-oxindoles. Catalysts based on palladium, silver, and gold have been successfully employed in various cyclization reactions starting from isatin derivatives. rsc.orgnih.gov For example, silver nanoparticles have been shown to catalyze the condensation reaction between isatin, a β-diketone, and an enamine in water to produce spiro-oxindoles in high yields. rsc.org

The development of domino reactions, such as the Corey–Chaykovsky reaction, has also provided efficient pathways to spirocyclic oxindoles from isatins. rsc.org These strategies often involve the in situ generation of reactive species like epoxides or aziridines, which then undergo ring-opening and cyclization to form the spiro-cyclopropane ring. rsc.orgrsc.org

Transformations Involving the Ethyl Carboxylate Group at C-7

The ethyl carboxylate group at the C-7 position of this compound is a versatile functional handle that can be readily transformed into other functionalities, providing access to a diverse range of derivatives.

Ester Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically achieved under basic conditions, a process known as saponification, followed by acidification. science-revision.co.ukmnstate.edu For instance, refluxing the ester with an aqueous solution of a base like potassium hydroxide (KOH) effectively cleaves the ester bond. mdpi.com Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the resulting carboxylate salt to yield the free carboxylic acid, 2-oxoindoline-7-carboxylic acid. mnstate.edusigmaaldrich.com The completion of the hydrolysis is often followed by acidification to precipitate the carboxylic acid. science-revision.co.uk

The general reaction is as follows:

this compound + Base (e.g., KOH) → Potassium 2-oxoindoline-7-carboxylate + Ethanol

Potassium 2-oxoindoline-7-carboxylate + Acid (e.g., HCl) → 2-Oxoindoline-7-carboxylic acid + KCl

This transformation is crucial for synthesizing derivatives where a carboxylic acid functionality is required for further reactions or for its intrinsic biological activity.

Amide and Hydrazide Formation

The ethyl carboxylate group can be readily converted into amides and hydrazides, which are important functional groups in medicinal chemistry.

Amide Formation: Amides are typically synthesized by reacting the ester with an amine. youtube.com However, the direct reaction of an ester with an amine can be slow. A more common and efficient method involves the initial hydrolysis of the ester to the carboxylic acid, which is then activated and reacted with an amine. fishersci.itiajpr.com Common activating agents include thionyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base. fishersci.itorganic-chemistry.org The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions, is a widely used method. fishersci.it

Hydrazide Formation: Hydrazides are synthesized by the reaction of the ester with hydrazine (B178648) hydrate (B1144303), a process known as hydrazinolysis. mdpi.commdpi.com This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. mdpi.com The resulting hydrazide can then be used as a key intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, or for creating hydrazone derivatives by reacting with aldehydes or ketones. mdpi.comtandfonline.com

Derivatization for Analytical or Synthetic Purposes

The ethyl carboxylate group can be derivatized for various analytical and synthetic purposes. Derivatization is a technique used to chemically modify a compound to produce a new compound which has properties that are more amenable to a particular analytical method or to enhance its reactivity for subsequent synthetic steps. libretexts.org

For analytical purposes, especially in chromatography, derivatization is often employed to:

Increase volatility for gas chromatography (GC). libretexts.org

Introduce a chromophore for UV-Visible detection in high-performance liquid chromatography (HPLC). libretexts.orgnih.gov

Introduce a fluorophore for fluorescence detection. nih.gov

Improve chromatographic behavior and sensitivity. libretexts.org

Common derivatization strategies for carboxylic acid groups (obtained after hydrolysis of the ester) include esterification to form more volatile esters or reaction with fluorescent labeling agents. libretexts.orgnih.gov For example, 4-bromomethyl-7-methoxycoumarin (B43491) is a known derivatizing agent for carboxylic acids to facilitate their determination by HPLC with fluorescence detection. nih.gov

For synthetic purposes, the carboxylic acid obtained from hydrolysis can be reduced to an alcohol, converted to an acyl halide for various coupling reactions, or participate in other transformations that are not readily achievable with the ester functionality.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the combined electronic effects of the electron-withdrawing amide group and the deactivating, yet ortho-, para-directing ethyl carboxylate group (relative to its point of attachment).

Halogenation Reactions

Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction. libretexts.orguci.edu The introduction of a halogen atom onto the aromatic ring can significantly alter the electronic properties and biological activity of the molecule and provide a handle for further synthetic transformations, such as cross-coupling reactions. nih.gov

The reaction typically involves treating the substrate with a halogenating agent in the presence of a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination. libretexts.orgpressbooks.pub The catalyst polarizes the halogen molecule, making it more electrophilic. pressbooks.pub Alternatively, reagents like N-bromosuccinimide (NBS) can be used for bromination, often in the presence of a catalyst or under specific reaction conditions to achieve regioselectivity. nih.govresearchgate.netorganic-chemistry.org

The regioselectivity of the halogenation of this compound will be determined by the directing effects of the existing substituents on the benzene ring. The amide portion of the oxindole ring is an activating group and an ortho-, para-director, while the ester group is a deactivating meta-director. The interplay of these effects will dictate the position of the incoming electrophile.

ReagentProductReaction Type
N-Bromosuccinimide (NBS) / Silica gelBromo-substituted this compoundElectrophilic Aromatic Bromination nih.gov
Br₂ / FeBr₃Bromo-substituted this compoundElectrophilic Aromatic Bromination libretexts.org
Cl₂ / AlCl₃Chloro-substituted this compoundElectrophilic Aromatic Chlorination libretexts.org

Other Aromatic Transformations

Beyond the transformations at the core heterocyclic system, the aromatic ring of this compound and its analogs is amenable to a variety of substitution reactions. These transformations are crucial for the synthesis of derivatives with diverse electronic and steric properties, which can be pivotal for tuning the biological activity and physicochemical characteristics of the resulting molecules. The presence of the electron-withdrawing ester group at the 7-position and the lactam functionality significantly influences the reactivity of the benzene ring, generally deactivating it towards electrophilic aromatic substitution while potentially activating it for nucleophilic or transition-metal-catalyzed processes.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the aromatic core of indolin-2-ones. Specifically, the direct C-H arylation of indolines at the C-7 position has been achieved, offering a streamlined approach to introduce aryl groups without the need for pre-functionalization of the aromatic ring. researchgate.net These reactions typically employ a directing group to achieve high regioselectivity. While not explicitly demonstrated on this compound, the principles of C-H activation and arylation are applicable. For instance, palladium-catalyzed C-7 arylation of indolines has been accomplished using aryltriazenes as the aryl source under mild conditions. researchgate.net The catalytic cycle is proposed to involve a palladium(II)-mediated C-7 activation of the indoline, followed by a complex series of events potentially involving palladium(III) and palladium(IV) intermediates to deliver the arylated product. researchgate.net

Furthermore, the Mizoroki-Heck reaction represents another versatile palladium-catalyzed transformation for the modification of the aromatic ring, typically on a pre-halogenated substrate. nih.govlibretexts.orgresearchgate.netnih.gov This reaction involves the coupling of an aryl halide with an alkene. For a derivative of this compound bearing a halogen at a specific position on the aromatic ring, the Heck reaction could be employed to introduce a variety of unsaturated substituents. The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.orgresearchgate.net

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms underlying the formation and derivatization of this compound is essential for the rational design of synthetic routes and the optimization of reaction conditions.

Reaction Pathway Elucidation for Indoline-2-one Formation

The formation of the indolin-2-one scaffold is often achieved through the Fischer indole synthesis, a classic and robust method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions. vedantu.comwikipedia.orgbyjus.comtestbook.comthermofisher.com The synthesis of this compound via this route would likely commence with a suitably substituted phenylhydrazine, specifically (2-ethoxycarbonyl)phenylhydrazine, and a glyoxylic acid derivative.

The established mechanism of the Fischer indole synthesis proceeds through several key steps: wikipedia.orgbyjus.com

Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.

Tautomerization: The phenylhydrazone then tautomerizes to the corresponding enamine or 'ene-hydrazine'.

vedantu.comvedantu.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a vedantu.comvedantu.com-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring.

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org For the synthesis of this compound, the specific starting materials and the reaction conditions would be critical in guiding the reaction towards the desired oxindole product rather than the corresponding indole. The presence of the ester group on the phenylhydrazine will influence the electronic properties of the intermediates and transition states throughout the reaction pathway.

Alternative strategies for the formation of the indolin-2-one ring system include intramolecular radical cyclizations. For example, N-allyl-N-(2-iodophenyl)acetamides can undergo a 5-exo-trig cyclization to form indolines under visible light irradiation in the presence of a radical initiator like tris(trimethylsilyl)silane (B43935) (TTMSS). rsc.org The proposed mechanism involves the generation of a silicon-centered radical, which abstracts the iodine atom from the aniline derivative to form an aryl radical. This aryl radical then cyclizes onto the tethered alkene to generate an alkyl radical, which subsequently abstracts a hydrogen atom to yield the indoline product. rsc.org

Role of Intermediates in Derivatization Reactions

The derivatization of the this compound core often proceeds through reactive intermediates that dictate the outcome of the reaction. The identification and characterization of these intermediates are crucial for understanding the reaction mechanism.

In palladium-catalyzed α-arylation of oxindoles, an important derivatization reaction, the key intermediate is an arylpalladium enolate. berkeley.eduorganic-chemistry.org Mechanistic studies have shown that the reaction is often initiated by the oxidative addition of an aryl halide to the palladium(0) catalyst. The resulting arylpalladium(II) complex then facilitates the deprotonation of the oxindole at the α-position to form a palladium enolate. Reductive elimination from this intermediate furnishes the α-arylated oxindole and regenerates the palladium(0) catalyst. berkeley.edu The nature of the ligands on the palladium and the base used are critical in promoting the formation and subsequent reaction of this enolate intermediate. The trapping of such enolates with various electrophiles is a testament to their role in the reaction pathway. researchgate.net

Radical intermediates also play a significant role in certain derivatization reactions. As mentioned, the C-7 arylation of indolines can proceed through a pathway involving aryl radical intermediates generated from aryltriazenes. researchgate.net In other contexts, radical cyclizations are employed to construct the indoline ring itself, proceeding through aryl and alkyl radical intermediates. rsc.orgnih.govacs.orgcapes.gov.br The generation of these radicals can be initiated by light or by radical initiators, and their subsequent reactions, such as cyclization or hydrogen atom abstraction, lead to the final product. The transient nature of these radical intermediates often necessitates indirect methods of detection, such as the analysis of reaction products and the use of radical trapping agents.

Strategic Utility of Ethyl 2 Oxoindoline 7 Carboxylate As a Building Block in Complex Molecular Synthesis

Precursors to Fused and Spirocyclic Heterocyclic Systems

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, and its C3 position is particularly amenable to functionalization. Ethyl 2-oxoindoline-7-carboxylate serves as an excellent precursor for creating both fused and spirocyclic systems, which are prominent motifs in numerous biologically active compounds.

The initial step often involves a Knoevenagel condensation of the C3-methylene group of the oxoindoline with an aldehyde or ketone. This reaction creates a 3-ylidene-2-oxoindoline intermediate, which is a highly reactive Michael acceptor, poised for subsequent cyclization reactions.

For the synthesis of spirocyclic systems , this 3-ylidene intermediate can undergo cycloaddition or tandem reactions with various reagents. A common strategy is the three-component reaction of an isatin (B1672199) (a close analogue, indole-2,3-dione), an amine, and a thiolic agent to produce spiro[indole-thiazolidinone] derivatives. tsijournals.com In a similar fashion, this compound can be envisioned to participate in analogous transformations. For instance, reaction with an amine and thioglycolic acid would lead to the formation of a spiro-thiazolidinone ring at the C3 position. tsijournals.comnih.gov Similarly, reactions with 1,2-diaza-1,3-dienes can yield novel spiro[indole-pyridine] scaffolds through a double Michael addition/cyclization sequence. rsc.org

The synthesis of fused heterocyclic systems can also be achieved. For example, the reaction of the related compound, ethyl 7-aminoindole-2-carboxylate, with β-diketones and β-oxo esters has been shown to produce fused 1H-pyrrolo[3,2-h]quinoline derivatives. This highlights the utility of the C7-functionalized indole (B1671886) core in building polycyclic aromatic systems.

Spirocyclic SystemKey ReagentsReaction Type
Spiro[indole-thiazolidinone]Isatin, Amine, Thioglycolic AcidThree-component condensation
Spiro[indole-dihydropyridine]Isatin, Arylamine, Cyclopentane-1,3-dioneThree-component reaction
Spiro[indole-pyranochromenedione]Isatin, 1,3-Cyclohexanedione, 4-Hydroxy-6-methyl-2-pyroneLewis acid-catalyzed three-component reaction
Spiro[indole-pyrrolizine]Isatin, L-proline, trans-3-benzoyl acrylic acid1,3-Dipolar cycloaddition

Intermediates in the Construction of Advanced Organic Scaffolds

The unique substitution pattern of this compound makes it an ideal intermediate for assembling advanced organic scaffolds, particularly those designed for specific biological targets. The ester at the C7 position provides a handle for further chemical modification, such as amide bond formation or reduction to an alcohol, while the oxoindoline core serves as a rigid scaffold for orienting pharmacophoric groups.

A significant application of this building block is in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators. These compounds are of great interest for treating autoimmune diseases. nih.gov For example, the pharmaceutical candidate GSK2018682, a selective S1P1 receptor modulator, features a complex indole core. frontiersin.orgnih.gov While the exact published synthesis of GSK2018682 is not detailed, its structure strongly suggests that a C7-functionalized oxoindoline, such as this compound, would be a logical and highly valuable starting material for its construction. The synthesis of such complex molecules often involves the coupling of a core heterocyclic structure with various side chains, a process for which the ethyl ester of the title compound is well-suited.

Role in Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency and for its ability to rapidly generate libraries of structurally diverse compounds for drug discovery.

The oxoindoline core, particularly when activated as a 3-ylidene intermediate, is an excellent substrate for MCRs. The chemistry of isatins in MCRs provides a strong precedent for the utility of this compound. beilstein-journals.orgnih.govnih.gov For example, a Lewis acid-catalyzed three-component reaction of an isatin, a 1,3-dicarbonyl compound, and a second, different 1,3-dicarbonyl has been used to create complex spirooxindole pyranochromenedione derivatives. nih.govacs.org Another established MCR involves the reaction of isatin, malononitrile, and a Michael donor in the presence of a copper ferrite (B1171679) nanoparticle catalyst to yield functionalized spirooxindoles. rsc.org These examples demonstrate that the C3 position of the oxoindoline scaffold can act as an electrophilic center to bring together multiple components, leading to a significant increase in molecular complexity and structural diversity in a single synthetic operation.

Representative Three-Component Reaction for Spirooxindole Synthesis
Component 1 Isatin (or derivative)
Component 2 Malononitrile
Component 3 Michael Donor (e.g., dimedone, 4-hydroxycoumarin)
Product Spiro[indole-dihydropyridine] or Spiro[indole-pyran] derivative
Key Feature Formation of a new six-membered heterocyclic ring spiro-fused to the oxoindoline core.

Contributions to the Synthesis of Indole and Oxindole (B195798) Alkaloid Analogues

Indole and oxindole alkaloids are a vast and structurally diverse class of natural products renowned for their wide range of biological activities. mdpi.com The synthesis of the natural products themselves can be exceedingly complex. Consequently, a major focus of modern medicinal chemistry is the synthesis of simplified or modified analogues of these natural alkaloids to retain or improve their therapeutic properties while simplifying their chemical synthesis.

This compound is a valuable starting material for this purpose. It provides the core oxindole nucleus, which is present in many alkaloids, while the C7-ester group allows for the introduction of various substituents and side chains. This enables the systematic exploration of the structure-activity relationship (SAR) of a particular alkaloid class. The use of indole-2-carboxylates as precursors in the synthesis of model compounds for alkaloid studies is well-established. orgsyn.org By starting with the pre-functionalized this compound, chemists can bypass several steps that would be required to functionalize an unsubstituted oxindole, thereby streamlining the synthesis of novel alkaloid analogues for biological evaluation. The synthesis of potent, selective S1P receptor agonists, which are themselves analogues of the natural ligand sphingosine-1-phosphate, serves as a prime example of this strategy. nih.govmdpi.com

Future Research Trajectories in Ethyl 2 Oxoindoline 7 Carboxylate Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of oxindoles has traditionally relied on methods such as palladium-catalyzed cyclization of α-chloroacetanilides. organic-chemistry.org While effective, these routes can involve harsh reagents, stoichiometric bases, and metal catalysts that require careful removal from the final products. The future of synthesizing Ethyl 2-oxoindoline-7-carboxylate and its analogs lies in the adoption of green and sustainable chemistry principles.

Key areas for future investigation include:

Heterogeneous Catalysis: Shifting from homogeneous palladium catalysts to reusable, solid-supported catalysts can simplify product purification and reduce metallic waste. Research into novel nanocomposite-mediated transformations, which have shown promise in organic synthesis, could be adapted for this specific scaffold. sjp.ac.lk The use of cost-effective and environmentally benign catalysts, such as calcite nanoflowers (CaCO3 NFs), has proven effective for related Knoevenagel condensations involving 2-oxindoles and could be explored for core scaffold construction. sjp.ac.lk

Green Solvents: A significant advancement would be the replacement of volatile organic solvents with greener alternatives. Water has been successfully used as a reaction medium for the catalyst-free synthesis of 3-substituted-3-hydroxy isoxazole-oxindole hybrids, highlighting its potential for other oxindole-forming reactions. sjp.ac.lk

Catalyst-Free Methodologies: Exploring catalyst-free reactions, potentially promoted by microwave or ultrasonic irradiation, could drastically reduce the environmental impact of synthesis. These energy-input methods can accelerate reaction rates and often lead to cleaner product profiles.

Biocatalysis: The use of enzymes to catalyze key bond-forming steps offers unparalleled selectivity under mild conditions. Future research could focus on identifying or engineering enzymes capable of catalyzing the cyclization step to form the oxindole (B195798) core, representing a significant leap in sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Approaches for Oxindole Scaffolds

Approach Typical Catalyst/Reagent Solvent Key Advantages Future Research Goal
Traditional C-H Arylation Palladium Acetate, Phosphine Ligands Toluene, Dioxane High yield, good functional group tolerance organic-chemistry.org Development of recyclable catalysts, avoidance of organic solvents.
Heterogeneous Catalysis Nanocomposites, Graphene Oxide sjp.ac.lk Water, Ethanol (B145695) Catalyst reusability, simplified workup, reduced waste sjp.ac.lk Designing highly active and selective solid-supported catalysts for the specific target molecule.
Catalyst-Free Synthesis None (Thermal or Microwave-assisted) Water sjp.ac.lk Avoidance of catalyst cost and contamination, green solvent use sjp.ac.lk Optimization of reaction conditions to improve yields and substrate scope.
Biocatalysis Engineered Enzymes Aqueous Buffer High enantioselectivity, mild reaction conditions, biodegradability. Discovery and optimization of enzymes for intramolecular C-H amidation.

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The chemical architecture of this compound offers multiple sites for chemical modification, including the ester, the lactam nitrogen, the C3 methylene (B1212753) group, and the aromatic ring. While some derivatization pathways are established, significant opportunities exist for exploring novel reactivity.

Future research should focus on:

Ester Group Manipulation: Beyond simple hydrolysis to the corresponding carboxylic acid or conversion to amides and hydrazides, the ester can be used as a handle for more complex transformations. acs.orgmdpi.com This includes reduction to the primary alcohol for subsequent etherification or oxidation, or its use in C-C bond-forming reactions.

N-Functionalization: The lactam nitrogen can be alkylated or arylated to introduce diverse substituents. mdpi.com Future work could explore more complex N-functionalization, such as the introduction of chiral auxiliaries to direct stereoselective reactions at the C3 position or the installation of pharmacologically relevant heterocycles.

C3-Position Reactivity: The C3 position of the 2-oxindole ring is particularly important as substitution at this site is a common feature in bioactive molecules. nih.gov Research into enantioselective, base-free alkylations using phase-transfer catalysis has shown promise for generating quaternary stereocenters. nih.gov Future efforts could expand the scope of electrophiles and develop catalytic systems for diastereoselective and enantioselective functionalization, leading to complex spirocyclic systems. rsc.org

Aromatic Ring C-H Functionalization: The benzene (B151609) ring of the oxindole core is a prime target for late-stage functionalization. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could enable the direct and selective introduction of substituents (e.g., aryl, alkyl, or halogen groups) at the C4, C5, and C6 positions. This would provide rapid access to novel derivatives that are difficult to synthesize through traditional multi-step sequences.

Table 2: Potential Derivatization Pathways for this compound

Reactive Site Reaction Type Reagents / Conditions Resulting Moiety Research Focus
C7-Ester Hydrolysis NaOH (aq), reflux acs.org Carboxylic Acid Use in amide coupling, further functionalization.
C7-Ester Aminolysis / Hydrazinolysis Amines, Hydrazine (B178648) Hydrate (B1144303) nih.gov Amide, Hydrazide Synthesis of bioactive conjugates and heterocyclic systems.
N1-Amide Alkylation Alkyl Halide, KOH, Acetone (B3395972) mdpi.com N-Alkyl Oxindole Introduction of diversity elements for SAR studies.
C3-Methylene Enantioselective Alkylation Alkyl Halide, Chiral Phase-Transfer Catalyst nih.gov C3-Substituted Oxindole Creation of chiral centers for asymmetric synthesis.
Aromatic Ring C-H Arylation Aryl Halide, Pd/Rh Catalyst rsc.org Arylated Oxindole Late-stage functionalization to rapidly build molecular complexity.

Advanced Applications in Complex Molecular Architecture

The 2-oxindole core is a cornerstone in the design of molecules targeting a range of biological processes. nih.govnih.gov this compound is an ideal starting point for constructing elaborate molecular architectures, including natural product analogs and novel therapeutic agents.

Future research trajectories in this area include:

Total Synthesis of Natural Products: Many complex indole (B1671886) alkaloids, such as welwitindolinone A and hapalindole Q, feature the oxindole motif. acs.org this compound could serve as a key starting material in novel, protecting-group-free synthetic routes to these and other structurally intricate natural products.

Scaffold for Kinase Inhibitors: The oxindole structure is central to several approved kinase inhibitors, such as sunitinib, which targets VEGFR-2. nih.gov The 7-carboxylate group offers a unique vector for modification, allowing for the design of new generations of inhibitors with altered solubility, selectivity, or pharmacokinetic properties. Research could focus on creating derivatives that inhibit kinases involved in drug-resistant cancers. nih.gov

Development of Spirocyclic Compounds: Spirooxindoles are a prominent class of compounds with significant biological activity and applications as synthetic intermediates. rsc.org The functional handles on this compound can be exploited in intramolecular cyclization reactions or cycloadditions to build novel and diverse spirocyclic frameworks, including spirocyclopropyl and spirocyclobutane oxindoles. rsc.org

Table 3: Examples of Complex Molecular Scaffolds Based on the 2-Oxindole Core

Compound Class Biological Target / Significance Potential Role of this compound
Sunitinib Analogs VEGFR-2, Tyrosine Kinase Inhibitors nih.gov A functionalized starting scaffold for creating derivatives with improved selectivity and potency.
Spirooxindoles Diverse biological activities, synthetic intermediates rsc.org Precursor for intramolecular reactions to form complex spirocycles.
CRTH2 Antagonists Chemoattractant receptor-homologous molecule nih.gov A building block for synthesizing analogs to probe structure-activity relationships.
Welwitindolinone A Natural Product with Cytotoxic Activity acs.org A potential starting material for a convergent total synthesis approach.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-oxoindoline-7-carboxylate, and how can yield and purity be maximized?

this compound is typically synthesized via cyclization reactions using indole derivatives as precursors. Key steps include:

  • Reagent selection : Potassium carbonate is commonly employed as a base to deprotonate intermediates and facilitate cyclization .
  • Solvent optimization : Reactions are conducted under reflux in polar aprotic solvents (e.g., acetone or ethanol) to enhance reaction rates .
  • Purification : Column chromatography on silica gel is critical for isolating high-purity products, with yields often exceeding 70% when reaction times and temperatures are tightly controlled .
  • Yield challenges : Competing side reactions (e.g., over-oxidation) can reduce yields; stoichiometric adjustments and inert atmospheres mitigate these issues .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm the indole scaffold’s integrity. For example, the ethyl ester group typically appears as a triplet (~1.3 ppm for CH3_3) and quartet (~4.3 ppm for CH2_2) in 1^1H NMR .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the indoline ring .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 234.08) and fragmentation patterns .

Q. How can researchers design assays to screen this compound for biological activity?

Preliminary screening involves:

  • In vitro cytotoxicity assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa or MCF-7) to measure IC50_{50} values .
  • Antimicrobial testing : Broth microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase or protease inhibition) quantify target engagement using recombinant proteins .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in activity data often arise from:

  • Experimental variability : Differences in cell culture conditions (e.g., serum concentration, passage number) can alter results. Standardized protocols (e.g., ATCC guidelines) improve reproducibility .
  • Structural analogs : Minor substituent changes (e.g., bromo vs. methoxy groups) drastically alter bioactivity. Comparative SAR studies using analogs with controlled modifications clarify structure-activity trends .
  • Statistical rigor : Multivariate analysis (e.g., ANOVA) identifies outliers, while dose-response curves with ≥3 replicates reduce false positives .

Q. How can computational modeling predict the binding mechanisms of this compound to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations provide insights:

  • Target selection : Prioritize proteins with indole-binding pockets (e.g., COX-2 or tubulin) based on homology modeling .
  • Binding affinity : Docking scores (ΔG) correlate with experimental IC50_{50} values; scaffold rigidity enhances fit in hydrophobic pockets .
  • Dynamic behavior : Simulations (100 ns+) assess stability of ligand-target complexes, with RMSD <2 Å indicating robust binding .

Q. What methodologies validate the metabolic stability of this compound in preclinical studies?

  • In vitro assays : Liver microsomal incubations (human/rat) quantify metabolic half-life (t1/2_{1/2}) via LC-MS/MS. Co-administration with CYP450 inhibitors (e.g., ketoconazole) identifies major metabolic pathways .
  • In silico tools : Software like ADMET Predictor™ forecasts hepatic clearance and potential drug-drug interactions .
  • Cross-species comparison : Parallel studies in multiple species (e.g., mouse, dog) assess translatability to human pharmacokinetics .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution structures; twinning or poor diffraction may require data collection at synchrotron facilities .
  • SAR Studies : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) to map pharmacophores .
  • Data Reproducibility : Archive raw spectra/chromatograms in repositories like Zenodo for independent verification .

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